molecular formula C32H27N3O2S2 B11681833 (2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11681833
M. Wt: 549.7 g/mol
InChI Key: NBVCFKHHABLIID-OONGZKANSA-N
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Description

The compound (2E,5E)-3-ETHYL-5-{2-[(2Z)-3-ETHYL-2H,3H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core, naphthothiazole, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-3-ETHYL-5-{2-[(2Z)-3-ETHYL-2H,3H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the naphthothiazole and phenoxyphenyl groups through various coupling reactions. Key reagents include ethyl bromide, naphthothiazole derivatives, and phenoxyphenyl isocyanate. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like palladium or copper salts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity is of interest. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.

Industry

In the industrial sector, the compound could be used in the development of advanced materials. Its unique electronic properties might make it suitable for applications in organic electronics or as a component in specialty polymers.

Mechanism of Action

The mechanism of action of (2E,5E)-3-ETHYL-5-{2-[(2Z)-3-ETHYL-2H,3H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Pathways involved could include signal transduction or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Naphthothiazoles: Compounds featuring the naphthothiazole moiety.

    Phenoxyphenyl derivatives: Compounds with phenoxyphenyl groups.

Uniqueness

What sets (2E,5E)-3-ETHYL-5-{2-[(2Z)-3-ETHYL-2H,3H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE apart is its combination of these three distinct moieties in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C32H27N3O2S2

Molecular Weight

549.7 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(2Z)-2-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)ethylidene]-2-(4-phenoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H27N3O2S2/c1-3-34-27-19-14-22-10-8-9-13-26(22)30(27)39-29(34)21-20-28-31(36)35(4-2)32(38-28)33-23-15-17-25(18-16-23)37-24-11-6-5-7-12-24/h5-21H,3-4H2,1-2H3/b28-20+,29-21-,33-32?

InChI Key

NBVCFKHHABLIID-OONGZKANSA-N

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C\C=C\4/C(=O)N(C(=NC5=CC=C(C=C5)OC6=CC=CC=C6)S4)CC

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC=C4C(=O)N(C(=NC5=CC=C(C=C5)OC6=CC=CC=C6)S4)CC

Origin of Product

United States

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